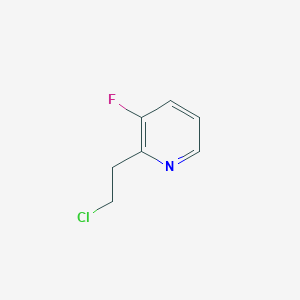
1,4-Bis(4-methylphenyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-p-tolylanthracene-9,10-dione is an organic compound with the molecular formula C({28})H({20})O(_{2}) It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two p-tolyl groups attached at the 1 and 4 positions of the anthracene core, with a dione functionality at the 9 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylanthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the Friedel-Crafts acylation of anthracene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). This reaction introduces the p-tolyl groups at the 1 and 4 positions. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)) to form the dione functionality.
Industrial Production Methods
While specific industrial production methods for 1,4-Di-p-tolylanthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Di-p-tolylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form quinones.
Reduction: The dione can be reduced to form diols or hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO(_3)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Electrophilic reagents like nitric acid (HNO(_3)), sulfuric acid (H(_2)SO(_4)), and halogens (Cl(_2), Br(_2)) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives.
科学研究应用
1,4-Di-p-tolylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 1,4-Di-p-tolylanthracene-9,10-dione is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as fluorescence in biological imaging or energy transfer in OLEDs.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of p-tolyl groups.
9,10-Dimethylanthracene: Similar structure but with methyl groups instead of p-tolyl groups.
1,4-Diphenylanthracene-9,10-dione: Similar structure but with phenyl groups instead of p-tolyl groups.
Uniqueness
1,4-Di-p-tolylanthracene-9,10-dione is unique due to the presence of p-tolyl groups, which can influence its photophysical properties and reactivity. The p-tolyl groups can enhance the compound’s solubility in organic solvents and may affect its electronic properties, making it suitable for specific applications in optoelectronics and photochemistry.
属性
CAS 编号 |
70866-25-0 |
|---|---|
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
1,4-bis(4-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c1-17-7-11-19(12-8-17)21-15-16-22(20-13-9-18(2)10-14-20)26-25(21)27(29)23-5-3-4-6-24(23)28(26)30/h3-16H,1-2H3 |
InChI 键 |
GCURKCOIFHBEIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)


